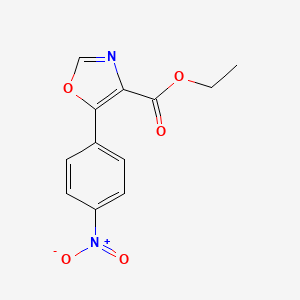

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol . This compound is characterized by the presence of an oxazole ring substituted with an ethyl ester group at the 4-position and a 4-nitrophenyl group at the 5-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the cyclization of a suitable precursor, such as 4-nitrophenylacetic acid, with ethyl oxalyl chloride in the presence of a base like triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent such as dichloromethane. The resulting intermediate is then subjected to cyclization with ammonium acetate to form the oxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxazole derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Aqueous sodium hydroxide, acidic workup.

Oxidation: Potassium permanganate, dichloromethane.

Major Products Formed

Reduction: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Substitution: 5-(4-nitrophenyl)oxazole-4-carboxylic acid.

Oxidation: Oxidized oxazole derivatives.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. For example, starting materials may include 4-nitrobenzene derivatives, which are transformed through a series of reactions into the final oxazole compound.

Chemistry

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate serves as a building block in the synthesis of more complex molecules. It is utilized in various organic reactions due to its unique structure, which allows for the introduction of diverse functional groups.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that derivatives of this compound may possess cytotoxic effects against various cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored as a pharmacophore in drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications.

Industry

The compound is also utilized in the production of specialty chemicals and serves as an intermediate in synthesizing dyes and pigments.

The biological activity of this compound is attributed to its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that may modulate enzyme activity or disrupt cellular processes.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives:

| Compound Name | Substitution Pattern | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Parent compound | 0.65 |

| Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate | Methyl substitution at position 5 | TBD |

| Ethyl 5-(2-nitrophenyl)oxazole-4-carboxylate | Nitro substitution at position 2 | TBD |

These findings highlight how modifications to the nitrophenyl group can enhance anticancer activity, suggesting that specific substitutions may improve selectivity towards cancerous cells while sparing normal cells.

Mécanisme D'action

The mechanism of action of ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparaison Avec Des Composés Similaires

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate can be compared with similar compounds such as:

Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate: Similar structure but with the nitro group at the 3-position.

Ethyl 5-(phenoxymethyl)oxazole-4-carboxylate: Contains a phenoxymethyl group instead of a nitrophenyl group.

Macrooxazoles: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The molecular formula is , with a molecular weight of approximately . The presence of the nitrophenyl group at the 5-position of the oxazole ring significantly influences its chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to generate reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the oxazole ring may facilitate binding to enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. This compound has been investigated for its potential efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on its antimicrobial potency are still limited .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of p53 and caspase pathways. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in increased p53 expression and cleavage of caspase-3, indicating a pro-apoptotic effect .

Table 1: Summary of Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Activation of p53 and caspase-3 |

| HeLa | 2.41 | Induction of apoptosis |

| PANC-1 | Varies | Potential disruption of DNA duplication |

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing . Its applications extend beyond basic research into potential drug development, where it serves as a pharmacophore in medicinal chemistry.

Case Studies

Recent studies have explored the structure-activity relationship (SAR) of this compound derivatives. Modifications to the nitrophenyl group have been shown to enhance anticancer activity, with certain substitutions resulting in improved selectivity towards cancerous cells while sparing normal cells .

Table 2: Structure-Activity Relationship Findings

| Compound Name | Substitution Pattern | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Parent compound | 0.65 |

| Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate | Methyl substitution at position 5 | TBD |

| Ethyl 5-(2-nitrophenyl)oxazole-4-carboxylate | Nitro substitution at position 2 | TBD |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate?

The synthesis requires precise control of reaction conditions, including:

- Temperature : Reflux conditions (e.g., 80–100°C) to ensure efficient cyclization and esterification .

- Solvent selection : Polar aprotic solvents (e.g., ethanol, dichloromethane) to stabilize intermediates and enhance reaction rates .

- Reaction time : Extended durations (24–72 hours) for complete conversion, monitored via TLC .

- Catalyst/base use : Anhydrous potassium carbonate or DBU to deprotonate intermediates and drive cyclization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., nitrophenyl at C2, ester at C4) and assess purity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 306.27) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm, nitro NO asymmetric stretch at ~1520 cm) .

Q. How can researchers screen the biological activity of this compound?

Initial screens typically focus on:

- Enzyme inhibition assays : Testing against bacterial/enzymatic targets (e.g., dihydrofolate reductase) to identify antimicrobial potential .

- Cytotoxicity studies : MTT assays on mammalian cell lines to evaluate safety profiles .

- Metabolic stability : LC-MS analysis of bioreduction products (e.g., nitro-to-amine conversion) to assess metabolic pathways .

Advanced Research Questions

Q. How does the para-nitrophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group enhances electrophilic substitution at the oxazole C5 position. In Pd-catalyzed direct C–H arylation, the nitro group stabilizes transition states via resonance, favoring C5 selectivity over C2. Mechanistic studies using deuterium incorporation suggest an electrophilic substitution pathway rather than cross-coupling .

Q. What strategies resolve contradictions in biological activity between this compound and its analogs?

Comparative analysis of structural analogs (e.g., 3-nitrophenyl vs. methyl-substituted derivatives) reveals:

- Steric effects : Bulkier substituents reduce binding to hydrophobic enzyme pockets .

- Electronic effects : Nitro groups increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) .

- Data normalization : Use standardized assays (e.g., IC values) and statistical tools (ANOVA) to account for variability in biological replicates .

Q. What crystallographic insights explain the compound’s conformational stability?

Single-crystal X-ray diffraction reveals:

- Bond angles : The oxazole ring adopts a planar conformation (dihedral angle <5° with the nitrophenyl group), minimizing steric strain .

- Intermolecular interactions : Weak C–H···O hydrogen bonds between nitro and ester groups stabilize crystal packing .

- Hirshfeld surface analysis : Quantifies contributions of van der Waals (60–70%) and polar interactions (20–30%) to lattice energy .

Q. How do reaction mechanisms differ between oxazole-4-carboxylate derivatives and other heterocycles?

- Oxazole vs. isoxazole : Oxazole’s lower aromaticity increases susceptibility to electrophilic attack, while isoxazole’s oxygen placement alters regioselectivity in cycloadditions .

- Nitro group vs. halogens : Nitro substituents direct electrophilic substitution via resonance, whereas halogens rely on inductive effects .

Q. Methodological Tables

Table 1. Comparative Reactivity of Oxazole Derivatives

Table 2. Crystallographic Parameters

Propriétés

IUPAC Name |

ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXGNVYQHVQFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599093 | |

| Record name | Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72030-87-6 | |

| Record name | Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.